molecular formula C23H28N2OS B1663897 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester CAS No. 38025-48-8

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester

Cat. No. B1663897
CAS RN: 38025-48-8
M. Wt: 380.5 g/mol
InChI Key: MUEIFLNWIQFGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester is a Drug / Therapeutic Agent.

Scientific Research Applications

Chemiluminescence and Photophysics

  • Chemiluminescent Properties : The chemiluminescent (CL) properties of similar acridinium compounds have been investigated, focusing on their reactivity in various solvents and the influence of substituents on their reaction kinetics. The study highlights the potential of these compounds for use in CL systems with applications in analytical chemistry (Krzymiński et al., 2010).

  • Photophysical Studies : Research on compounds like 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (ACRXTN) sheds light on their photophysical properties, making them relevant in the development of organic light-emitting diodes (OLEDs) and other photonics applications (Marian, 2016).

Synthesis and Structural Analysis

  • Synthetic Methodologies : Several studies have been conducted on the synthesis of acridinium compounds and their derivatives, providing insights into effective methodologies for producing these compounds, which are useful in various scientific research fields (Kobayashi et al., 2013).

  • Structural Characterization : Investigations into the structural aspects of similar acridine/acridinium derivatives, including crystal structure and Hirshfeld surface analysis, are critical for understanding their chemical behavior and potential applications in materials science and molecular engineering (Wera et al., 2016).

Biomedical Research Applications

  • Neuroprotection Studies : Research on related compounds, such as dimethyl-carbamic acid esters with piperidinyl structures, has been conducted in the context of neuroprotection and treatment strategies for Alzheimer's disease, demonstrating the potential biomedical applications of these compounds (Lecanu et al., 2010).

  • Substrate Studies for Enzymes : Studies on N-methylpiperidine esters as acetylcholinesterase substrates reveal their reactivity in biological systems, highlighting their potential use in neurobiological research and drug development (Kilbourn et al., 1998).

properties

CAS RN

38025-48-8

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester

Molecular Formula

C23H28N2OS

Molecular Weight

380.5 g/mol

IUPAC Name

S-(2-piperidin-1-ylethyl) 9,9-dimethylacridine-10-carbothioate

InChI

InChI=1S/C23H28N2OS/c1-23(2)18-10-4-6-12-20(18)25(21-13-7-5-11-19(21)23)22(26)27-17-16-24-14-8-3-9-15-24/h4-7,10-13H,3,8-9,14-17H2,1-2H3

InChI Key

MUEIFLNWIQFGIU-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN4CCCCC4)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(1-piperidinyl)ethyl) ester

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